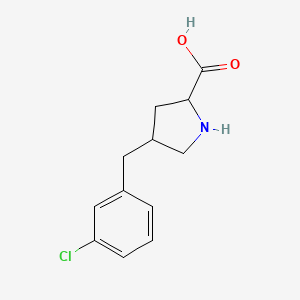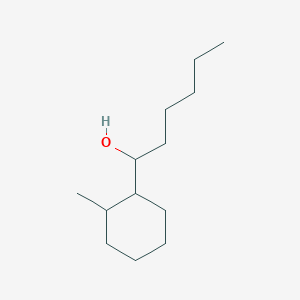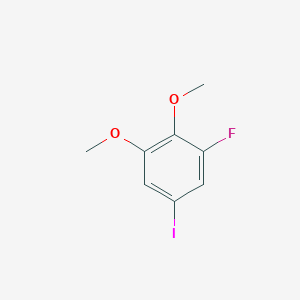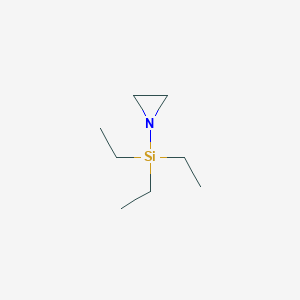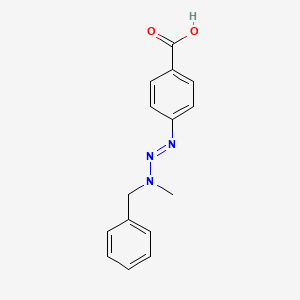
n-(4-Methyl-2-nitrophenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methyl-2-nitrophenyl)glycine: is an organic compound with the molecular formula C9H10N2O4 It is a derivative of glycine, where the amino group is substituted with a 4-methyl-2-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-2-nitrophenyl)glycine typically involves the reaction of 4-methyl-2-nitroaniline with glycine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, and the reaction is often conducted at elevated temperatures to increase the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
化学反応の分析
Types of Reactions: N-(4-Methyl-2-nitrophenyl)glycine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 4-Methyl-2-aminophenylglycine.
Oxidation: 4-Carboxy-2-nitrophenylglycine.
Substitution: Various substituted phenylglycine derivatives.
科学的研究の応用
Chemistry: N-(4-Methyl-2-nitrophenyl)glycine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor for the preparation of various derivatives.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds and as a probe to study biological pathways.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
作用機序
The mechanism of action of N-(4-Methyl-2-nitrophenyl)glycine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can also interact with enzymes and proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
N-(4-Nitrophenyl)glycine: Similar structure but lacks the methyl group.
N-(2-Nitrophenyl)glycine: Similar structure but with the nitro group in a different position.
N-(4-Methylphenyl)glycine: Similar structure but lacks the nitro group.
Uniqueness: N-(4-Methyl-2-nitrophenyl)glycine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wider range of chemical reactions and applications compared to its similar compounds.
特性
CAS番号 |
62573-36-8 |
|---|---|
分子式 |
C9H10N2O4 |
分子量 |
210.19 g/mol |
IUPAC名 |
2-(4-methyl-2-nitroanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) |
InChIキー |
STDUAJYOFXORNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


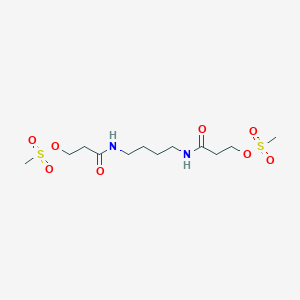
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
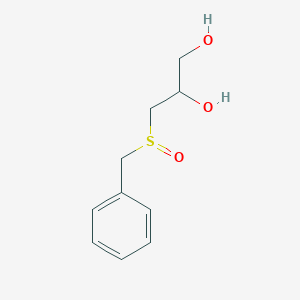
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)

